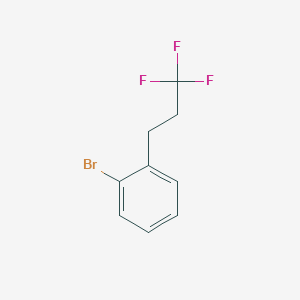

1-Bromo-2-(3,3,3-trifluoropropyl)benzene

説明

Contextualizing Organobromine Compounds in Modern Chemical Research

Organobromine compounds, organic molecules containing a carbon-bromine bond, are versatile and widely utilized in modern chemical research. Their applications span from industrial uses, such as flame retardants, to critical roles in the synthesis of pharmaceuticals and agricultural chemicals. Current time information in Pasuruan, ID. In the context of organic synthesis, the bromine atom in organobromides serves as an excellent leaving group and is instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

The reactivity of the carbon-bromine bond makes these compounds ideal substrates for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. cymitquimica.com This reactivity allows chemists to construct complex molecular frameworks from simpler precursors, making organobromine compounds indispensable tools in the synthesis of novel organic materials and biologically active molecules. dicp.ac.cn

The Role of Trifluoromethylated Moieties in Modulating Molecular Properties for Research Applications

The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry and materials science. Its incorporation into an organic molecule can profoundly influence its physicochemical properties. The strong electron-withdrawing nature of the -CF3 group can alter the reactivity of a molecule and its metabolic stability. organic-chemistry.org

Key effects of trifluoromethylation include:

Increased Lipophilicity : The -CF3 group enhances a molecule's ability to pass through biological membranes, which can improve the bioavailability of drug candidates. organic-chemistry.org

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body. organic-chemistry.org

Modulation of Acidity/Basicity : As a potent electron-withdrawing group, the -CF3 moiety can significantly impact the pKa of nearby acidic or basic functional groups.

Conformational Control : The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets.

These properties make the trifluoromethyl group a "privileged" substituent in drug design, often used to optimize the potency, selectivity, and pharmacokinetic profile of therapeutic compounds. organic-chemistry.org

Structural Analysis and Importance of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene as a Research Substrate

This compound is a specific fluorinated aryl halide with the chemical formula C9H8BrF3. Its structure consists of a benzene (B151609) ring substituted with a bromine atom at position 1 and a 3,3,3-trifluoropropyl group at the adjacent (ortho) position 2. This precise arrangement of functional groups makes it a valuable and highly specialized substrate for organic synthesis.

The importance of this compound lies in its dual functionality:

The bromo substituent provides a reactive handle for a multitude of cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or vinyl groups at this position.

The ortho-positioned 3,3,3-trifluoropropyl group imparts the beneficial properties associated with trifluoromethylated moieties, such as enhanced stability and specific steric and electronic effects that can influence the outcomes of subsequent reactions and the properties of the final product.

The availability of this compound from specialized chemical suppliers confirms its utility as a building block in research and development.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1099597-58-6 |

| Molecular Formula | C9H8BrF3 |

| Molecular Weight | 253.06 g/mol |

| Appearance | Clear Liquid |

| Purity | ≥98.0% |

This data is based on information from chemical suppliers and may vary.

Overview of Current Research Landscape and Key Challenges

The current research landscape heavily relies on the development of novel synthetic methods to create complex and highly functionalized molecules. Fluorinated aryl halides like this compound are central to these efforts. However, their synthesis and application are not without challenges.

One of the primary difficulties lies in the selective synthesis of polysubstituted aromatic compounds, particularly those with sterically demanding groups in adjacent positions. The synthesis of ortho-substituted aryl halides can be complex, often requiring multi-step procedures and specialized catalysts to achieve good yields and avoid the formation of unwanted isomers.

Key challenges in this field include:

Steric Hindrance : The proximity of substituents in ortho-substituted compounds can impede reaction rates and necessitate the development of highly active catalyst systems.

Regioselectivity : Controlling the precise placement of functional groups on the aromatic ring during synthesis is a persistent challenge.

Cost and Availability of Reagents : The synthesis of complex fluorinated building blocks can be expensive, limiting their application on a large scale.

Reaction Conditions : Many synthetic transformations require harsh reaction conditions, which can limit the functional group tolerance of the substrates.

Despite these hurdles, the ongoing development of new catalytic systems and synthetic methodologies continues to expand the toolkit available to organic chemists. This progress enables the more efficient synthesis and utilization of complex substrates like this compound, paving the way for the discovery of new medicines, materials, and agrochemicals.

特性

IUPAC Name |

1-bromo-2-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGCAWKFSPJMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607224 | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-58-6 | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 3,3,3 Trifluoropropyl Benzene

Transition-Metal Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-2-(3,3,3-trifluoropropyl)benzene serves as a versatile handle for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various palladium-catalyzed cross-coupling reactions. The ortho-trifluoropropyl group can exert steric and electronic effects that influence the efficiency and regioselectivity of these transformations.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orglibretexts.org For this compound, this reaction would enable the synthesis of various biaryl derivatives.

While specific studies on this compound are not extensively documented, research on analogous compounds, such as 1,4-dibromo-2-(trifluoromethyl)benzene, provides insights into the expected reactivity. In such cases, the trifluoromethyl group, which is sterically demanding and electron-withdrawing, can influence the regioselectivity of the coupling. The reaction is generally favored at the less sterically hindered position. researchgate.net In the case of this compound, the ortho substituent would likely influence the choice of catalyst and ligands to overcome potential steric hindrance and achieve high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1-Bromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | >95 |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 (mono-coupling) |

This table presents data from analogous systems to infer the potential reactivity of this compound.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the C2 position of the benzene (B151609) ring of this compound, leading to the formation of substituted anilines.

The efficiency of the Buchwald-Hartwig amination can be influenced by the steric hindrance around the bromine atom. The ortho-(3,3,3-trifluoropropyl) group may necessitate the use of bulky electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle and achieve high coupling efficiency. Various generations of catalysts have been developed to couple a wide array of amines with aryl halides. wikipedia.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Primary Alkylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Secondary Alkylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 |

| Aniline (B41778) | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 100 |

This table provides a general overview of conditions and is not specific to this compound.

Palladium-Catalyzed Carbon-Oxygen Cross-Coupling Reactions

Similar to the Buchwald-Hartwig amination, palladium catalysis can also be employed to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers or aryl alkyl ethers. This reaction, often considered a variation of the Buchwald-Hartwig coupling, involves the reaction of an aryl bromide with an alcohol or a phenol (B47542) in the presence of a palladium catalyst and a base. wikipedia.org

For this compound, this would provide a route to 2-(3,3,3-trifluoropropyl)phenyl ethers. The steric hindrance from the ortho-trifluoropropyl group would again be a significant factor to consider in catalyst and ligand selection.

Heck Reactions with 2-Oxyacrylates and Related Systems

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. beilstein-journals.orgd-nb.info The reaction of this compound with alkenes such as 2-oxyacrylates would lead to the formation of substituted olefins.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net The presence of the electron-withdrawing trifluoropropyl group may influence the electronic properties of the aryl-palladium intermediate. Research on secondary trifluoromethylated alkyl bromides has shown that palladium-catalyzed Heck-type reactions can proceed under mild conditions with good functional group tolerance. beilstein-journals.orgd-nb.info

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Aryl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgwikipedia.orgopenstax.org

Conditions for Nucleophilic Displacement of Bromine

For this compound, the trifluoropropyl group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive electron withdrawal deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic attack.

The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. An electron-withdrawing group at the ortho or para position can delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it. libretexts.orgopenstax.org

In the case of this compound, the trifluoropropyl group is in the ortho position to the bromine atom. While it is an electron-withdrawing group, its ability to stabilize the negative charge of the Meisenheimer complex via resonance is not as effective as a nitro group. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve nucleophilic displacement of the bromine atom.

Radical-Nucleophilic Substitution (SRN1) Pathways

The SRN1 mechanism is a well-documented pathway for the substitution of leaving groups on aromatic rings, proceeding through a radical anion intermediate. However, no specific studies detailing the SRN1 reactivity of this compound could be identified. Research in this area would typically involve investigating the reaction of the compound with various nucleophiles under photostimulation or with solvated electrons to determine reaction efficiencies, product distributions, and the influence of the ortho-trifluoropropyl group on the radical chain process. The electron-withdrawing nature of the trifluoropropyl group might be expected to influence the stability of the intermediate radical anion, but without experimental data, any discussion remains speculative.

Reactions Involving the 3,3,3-Trifluoropropyl Side Chain

The 3,3,3-trifluoropropyl group is generally considered to be chemically robust due to the strength of the carbon-fluorine bonds. It is expected to be stable and inert under a variety of reaction conditions. However, specific studies confirming the stability of this side chain in the context of this compound during, for example, SRN1 reactions or other transformations, have not been reported.

Direct functionalization of the 3,3,3-trifluoropropyl group in this compound presents a significant synthetic challenge due to the high strength of C-F and C-H bonds adjacent to the trifluoromethyl group. Literature on the selective activation and transformation of such groups is limited. No specific methods for the functionalization of the trifluoropropyl side chain in this particular molecule were found in the available literature.

Studies on Radical Pathways and Intermediates for Related Fluorinated Aryl Bromides

Research on the radical pathways of fluorinated aryl bromides, in general, provides some context. Studies on similar molecules often involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and computational chemistry to model reaction pathways and transition states. The position of the fluorine-containing substituent relative to the bromine atom can significantly impact the reactivity and the nature of the intermediates formed. However, direct analogues to this compound with detailed mechanistic studies are not prevalent in the searched scientific databases.

Comparative Reactivity Studies with Isomeric and Analogous Compounds

A comparative analysis of the reactivity of this compound with its isomers (e.g., 1-Bromo-3-(3,3,3-trifluoropropyl)benzene and 1-Bromo-4-(3,3,3-trifluoropropyl)benzene) and non-fluorinated analogues (e.g., 1-Bromo-2-propylbenzene) would provide valuable insights into the electronic and steric effects of the trifluoropropyl group. Such studies would typically involve kinetic measurements of substitution or coupling reactions. Unfortunately, no such comparative studies for this specific set of compounds have been published.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

A ¹H NMR spectrum for 1-Bromo-2-(3,3,3-trifluoropropyl)benzene would be expected to show distinct signals for the protons on the aromatic ring and the aliphatic trifluoropropyl side chain. The aromatic region would likely display a complex multiplet pattern due to the coupling between the four non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atom and the trifluoropropyl group. The aliphatic protons of the propyl chain would appear as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | m | - |

| -CH₂- (alpha to ring) | 2.8 - 3.2 | m | - |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, nine distinct signals would be anticipated: six for the aromatic carbons and three for the aliphatic carbons of the propyl chain. The carbon attached to the bromine atom would be expected to appear at a specific chemical shift, while the carbons of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | 120 - 125 |

| Aromatic C-C₃H₄F₃ | 135 - 140 |

| Aromatic C-H | 125 - 135 |

| -CH₂- (alpha to ring) | 30 - 40 |

| -CH₂- (beta to CF₃) | 30 - 40 (quartet) |

Note: This table is predictive and not based on experimental data.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoropropyl Analysis

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorine-containing compounds. For this compound, the spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The chemical shift of this signal is characteristic of the -CF₃ group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to connect the protons within the aromatic ring and along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the trifluoropropyl side chain to the correct position on the brominated benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, aiding in the determination of the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds. Key expected vibrations would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found in the region of 2850-3000 cm⁻¹.

C=C stretching of the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

C-F stretching vibrations of the trifluoromethyl group, which are typically strong and found in the 1000-1350 cm⁻¹ range.

C-Br stretching , which would appear at lower frequencies, generally below 700 cm⁻¹.

Table 3: Predicted FTIR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1000-1350 |

Note: This table is predictive and not based on experimental data.

Without access to the actual spectral data for this compound, any further discussion would be speculative and would not meet the required standards of a scientifically accurate and informative article.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. While specific experimental Raman spectra for this compound are not widely available in published literature, the expected characteristic vibrational modes can be predicted based on its molecular structure. The Raman spectrum would be complementary to infrared (IR) spectroscopy, particularly for vibrations that result in a change in polarizability.

Key vibrational modes expected for this compound would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the trifluoropropyl side chain, expected in the 2850-3000 cm⁻¹ range.

C-C stretching modes of the benzene ring: These would appear in the 1400-1600 cm⁻¹ region and are characteristic of the aromatic ring's structural integrity. nih.gov

C-F stretching modes: Strong vibrations associated with the trifluoromethyl group, generally found in the 1000-1400 cm⁻¹ range.

C-Br stretching mode: A characteristic low-frequency vibration, typically below 700 cm⁻¹, which is often strong in Raman spectra. aps.org

The interaction between the trifluoropropyl substituent and the benzene ring may lead to shifts in the vibrational frequencies compared to simpler alkylbenzenes. researchgate.net A detailed analysis of the Raman spectrum, if available, would offer insights into the conformational specifics of the trifluoropropyl group relative to the aromatic ring. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Component |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850-3000 | Propyl Chain |

| Aromatic C-C Stretch | 1400-1600 | Benzene Ring |

| C-F Stretch | 1000-1400 | Trifluoromethyl Group |

| C-Br Stretch | < 700 | Bromo Substituent |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. While experimental HRMS data for this compound is not readily found in scientific databases, its theoretical exact mass can be calculated from its molecular formula, C₉H₈BrF₃.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁹F).

Table 2: Theoretical Exact Mass Calculation for C₉H₈BrF₃

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Total Monoisotopic Mass | 251.976146 |

Note: A similar calculation for the ⁸¹Br isotope would yield an exact mass of 253.974096 Da.

An experimental HRMS analysis would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu The fragmentation pattern in the mass spectrum would provide further structural information, with potential cleavages at the C-Br bond and within the trifluoropropyl side chain. acs.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. excillum.comazolifesciences.com This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

For an X-ray crystallographic analysis to be performed, the compound must first be obtained in the form of a high-quality single crystal. uq.edu.au As of the current literature survey, there are no published crystal structures for this compound in crystallographic databases.

If a suitable crystal were obtained, the resulting structural data would reveal:

The precise geometry of the benzene ring and the trifluoropropyl substituent.

The conformation of the propyl chain relative to the plane of the benzene ring.

Any distortions in the benzene ring caused by the bulky ortho substituents.

The nature of intermolecular interactions in the crystal lattice, which could include halogen bonding involving the bromine atom or dipole-dipole interactions from the trifluoromethyl group.

Such data would be invaluable for computational modeling and for understanding the structure-property relationships of this molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used for its balance of accuracy and computational cost.

Optimization of Ground State Geometries

A fundamental step in computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to achieve this. nih.govmdpi.com The resulting optimized geometry provides a stable, three-dimensional representation of the molecule. The presence of the bulky trifluoropropyl group and the bromine atom on adjacent positions of the benzene (B151609) ring would likely induce some steric strain, potentially leading to slight distortions from a perfectly planar benzene ring. globalresearchonline.net

Illustrative Optimized Geometrical Parameters (Hypothetical)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (Propyl) Bond Length | ~1.52 - 1.54 Å |

| C-F Bond Length | ~1.34 Å |

| C-C-Br Bond Angle | ~119° - 121° |

| C-C-C (Propyl) Bond Angle | ~110° - 112° |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from a DFT geometry optimization.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-Br and C-F bonds. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution. researchgate.net

Illustrative Frontier Orbital Energies (Hypothetical)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is hypothetical and illustrates the kind of information derived from frontier molecular orbital analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govmdpi.com

By calculating the magnetic shielding of the various nuclei (¹H, ¹³C, ¹⁹F) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data can help in the definitive assignment of NMR signals and confirm the molecule's structure. mdpi.com The accuracy of these predictions is often improved by using a suitable solvent model in the calculations to mimic experimental conditions. nsf.gov

Illustrative Predicted ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br | ~115 |

| C-CH₂ | ~138 |

| Aromatic CH | ~125 - 132 |

| -CH₂- (propyl) | ~35 |

| -CF₃ | ~124 (quartet) |

Note: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms via Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a cornerstone of computational reaction chemistry. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. scispace.com By mapping the PES for a reaction, chemists can identify the most likely pathways, including transition states and intermediates. nih.gov

Transition State Characterization and Energy Barriers

A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the PES. nih.gov Locating and characterizing transition states are crucial for understanding the kinetics of a reaction. DFT calculations can be used to find these structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, transition state analysis would reveal the feasibility and kinetics of these processes. libretexts.orgmsu.edu Vibrational frequency calculations are performed to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Identification of Key Intermediates

Illustrative Reaction Coordinate Profile (Hypothetical Reaction)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

Note: The data in this table is hypothetical and represents a generic reaction profile that could be elucidated through PES analysis.

Quantitative Structure-Activity Relationships (QSAR) for Related Fluorinated Aryl Compounds (Applicability to Reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physical, chemical, or biological activities. wikipedia.org In the context of reactivity, QSAR can be a powerful method to predict the reaction rates and mechanisms of fluorinated aryl compounds like this compound without the need for extensive experimental work. The underlying principle is that the reactivity of a molecule is intrinsically linked to its structural and electronic properties, which can be quantified using molecular descriptors. mdpi.com

For a series of related fluorinated aryl compounds, a QSAR model for reactivity would be developed by first calculating a variety of molecular descriptors for each compound in the series. These descriptors fall into several categories:

Topological Descriptors: These describe the atomic connectivity in the molecule, such as molecular weight, number of aromatic rings, and branching indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). HOMO and LUMO energies are particularly relevant for predicting reactivity, as they relate to the molecule's ability to donate and accept electrons, respectively. ucsb.edu

Steric Descriptors: These describe the three-dimensional shape and bulk of the molecule, which can influence its ability to approach and interact with other reactants.

Once these descriptors are calculated, a mathematical model is generated using statistical methods to find a correlation between a subset of these descriptors and the experimentally determined reactivity (e.g., reaction rate constants) of the compounds in the training set.

While a specific QSAR model for the reactivity of this compound has not been reported in the literature, we can hypothesize its development and application based on studies of similar halogenated aromatic compounds. nih.govnih.gov For instance, in predicting the rate of a nucleophilic aromatic substitution reaction, key descriptors would likely include the partial charge on the carbon atom bonded to the bromine, the energy of the LUMO, and steric parameters related to the trifluoropropyl group. A hypothetical QSAR model could take the following form:

log(k) = β₀ + β₁(σ) + β₂(E_LUMO) + β₃(S)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is a descriptor for the electronic effect of the substituents.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

S is a steric descriptor.

β₀, β₁, β₂, and β₃ are coefficients determined from the statistical regression.

The predictive power of such a model would allow for the virtual screening of related compounds to identify candidates with desired reactivity profiles.

Below is an interactive data table illustrating the types of descriptors that would be used in a QSAR study for a hypothetical series of related fluorinated aryl compounds.

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity (log(k)) |

| This compound | 253.06 | 4.1 | -9.5 | -0.8 | 2.5 | -3.2 |

| 1-Chloro-2-(3,3,3-trifluoropropyl)benzene | 208.61 | 3.9 | -9.7 | -0.7 | 2.6 | -3.5 |

| 1-Iodo-2-(3,3,3-trifluoropropyl)benzene | 300.06 | 4.4 | -9.3 | -1.0 | 2.3 | -2.9 |

| 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | 253.06 | 4.2 | -9.6 | -0.9 | 2.1 | -3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bioinformaticsreview.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules. Such simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or in a condensed phase.

A typical MD simulation protocol for this compound would involve the following steps:

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen. For organic molecules, force fields like AMBER or CHARMM are commonly used. nih.gov

System Setup: The molecule is placed in a simulation box, which is then typically filled with a solvent, such as water or an organic solvent, to mimic realistic conditions.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state.

Production Run: The simulation is run for a significant period, during which the trajectories of all atoms are saved.

From the analysis of these trajectories, several important properties can be determined:

Conformational Analysis: The trifluoropropyl side chain can rotate around the bond connecting it to the benzene ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This is important as the conformation of the molecule can significantly affect its reactivity and physical properties.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, various types of non-covalent interactions can be observed and quantified. These include:

π-π Stacking: The aromatic benzene rings can stack on top of each other, which is a common interaction in aromatic compounds. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. nih.gov

The results from MD simulations can be used to generate radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom. This allows for a quantitative analysis of the intermolecular structure.

An illustrative data table summarizing potential findings from an MD simulation of this compound in a non-polar solvent is presented below.

| Interaction Type | Average Distance (Å) | Interaction Energy (kcal/mol) | Occurrence (%) |

| π-π Stacking (Parallel Displaced) | 3.8 | -2.5 | 45 |

| C-Br···π Interaction | 4.5 | -1.2 | 20 |

| C-H···F Interaction | 3.2 | -0.8 | 35 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 1 Bromo 2 3,3,3 Trifluoropropyl Benzene in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The utility of 1-bromo-2-(3,3,3-trifluoropropyl)benzene as a foundational element in the synthesis of complex organic molecules is predicated on the reactivity of the carbon-bromine bond. This bond serves as a versatile anchor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the elaboration of the aromatic core.

The bromine atom in this compound provides a reactive site for numerous cross-coupling reactions, making it an excellent precursor for a range of substituted fluorinated arenes. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are particularly powerful methods for the introduction of new carbon-carbon bonds. For instance, in a Suzuki coupling, this compound can react with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl structure. This approach allows for the facile synthesis of complex aromatic systems where one of the aryl rings is substituted with the 3,3,3-trifluoropropyl group.

The following table illustrates potential cross-coupling reactions with this compound:

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OR)2 | Pd(PPh3)4, Base | Biaryl |

| Stille Coupling | Ar-Sn(R)3 | Pd(PPh3)4 | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)2, PPh3, Base | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, Base | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aryl amine |

These transformations are instrumental in constructing molecules with tailored electronic and steric properties, driven by the presence of the trifluoropropyl group. The electron-withdrawing nature of the trifluoromethyl moiety can influence the reactivity of the aromatic ring and the properties of the resulting coupled products.

The synthesis of heterocyclic compounds is a major focus of organic chemistry, given their prevalence in pharmaceuticals and functional materials. This compound can serve as a key intermediate in the construction of various heterocyclic systems. For example, palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to form carbon-nitrogen bonds, leading to the synthesis of substituted anilines. These anilines can then undergo further cyclization reactions to form nitrogen-containing heterocycles.

Furthermore, the bromine atom can be displaced by other nucleophiles to initiate cyclization. For instance, reaction with a suitable difunctional reagent could lead to the formation of fused heterocyclic systems. The ortho-positioning of the trifluoropropyl group can also exert steric and electronic effects that may influence the regioselectivity of these cyclization reactions, offering a degree of control in the synthesis of complex heterocyclic targets.

Rational Design of New Fluorinated Organic Materials

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and distinct electronic characteristics, make fluorinated organic materials highly desirable. This compound is a promising candidate for incorporation into such materials.

In the field of polymer chemistry, monomers containing fluorine are used to create high-performance polymers with specialized properties. This compound can be functionalized to act as a monomer in polymerization reactions. For example, conversion of the bromo group to a vinyl group via a Heck reaction or to a boronic ester via a Miyaura borylation would yield a polymerizable styrene (B11656) or arylboronate monomer, respectively. These monomers could then be copolymerized with other monomers to introduce the trifluoropropylphenyl unit into the polymer backbone. The presence of the trifluoromethyl group is expected to enhance the thermal stability, hydrophobicity, and gas permeability of the resulting polymers.

The development of functional organic molecules for applications in electronics and photonics often relies on the precise tuning of their electronic properties. The trifluoromethyl group is a strong electron-withdrawing group, and its incorporation into conjugated organic molecules can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. By using this compound as a building block, it is possible to synthesize novel chromophores and fluorophores with tailored absorption and emission properties. For instance, Sonogashira coupling reactions can be used to extend the π-conjugated system, leading to materials with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Strategies for Medicinal Chemistry Research Intermediates (excluding bioactivity directly)

The trifluoromethyl group is a well-established bioisostere for various functional groups in medicinal chemistry, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a valuable intermediate for the synthesis of complex molecules that are scaffolds for new therapeutic agents.

The primary role of this compound in medicinal chemistry research is as a starting material to introduce the 2-(3,3,3-trifluoropropyl)phenyl moiety into a larger molecule. The bromine atom allows for the attachment of this fragment to a variety of core structures through the cross-coupling reactions mentioned previously. For example, a Suzuki coupling could be used to link the 2-(3,3,3-trifluoropropyl)phenyl group to a heterocyclic core that is known to interact with a particular biological target. This allows medicinal chemists to systematically explore the structure-activity relationships of a compound series by introducing this specific fluorinated substituent.

Synthesis of Fluorinated Scaffolds for Compound Libraries

The bromine atom on the aromatic ring of this compound serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. These reactions are instrumental in the development of compound libraries for high-throughput screening in drug discovery and materials science.

One of the most widely utilized transformations is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the facile formation of carbon-carbon bonds, connecting the 2-(3,3,3-trifluoropropyl)phenyl moiety to a wide range of other aromatic and heteroaromatic systems. The versatility of this approach has been demonstrated in the synthesis of diverse biaryl and heterobiaryl structures, which are common motifs in pharmacologically active compounds. For instance, the coupling of this compound with various (hetero)aryl boronic acids can generate a library of compounds with potential applications as modulators of biological targets. The robustness of the Suzuki-Miyaura reaction tolerates a broad spectrum of functional groups, making it a powerful tool for generating chemical diversity. nih.govmdpi.comfrontiersin.org

The following table illustrates the potential for diversification using the Suzuki-Miyaura coupling reaction with this compound as a key building block.

Table 1: Exemplary Suzuki-Miyaura Cross-Coupling Reactions for Scaffold Diversification

| Entry | Boronic Acid/Ester | Catalyst System | Product Scaffold | Potential Application Area |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(3,3,3-Trifluoropropyl)biphenyl | Liquid Crystals, Organic Electronics |

| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 3-(2-(3,3,3-Trifluoropropyl)phenyl)pyridine | Medicinal Chemistry (e.g., Kinase Inhibitors) |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(2-(3,3,3-Trifluoropropyl)phenyl)thiophene | Agrochemicals, Materials Science |

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to further expand the chemical space accessible from this compound. These methodologies allow for the introduction of alkenyl, alkynyl, and nitrogen-containing functionalities, respectively, leading to a rich diversity of fluorinated scaffolds for various screening purposes.

Exploration of Bioisosteric Replacements with the Trifluoropropyl Group

Bioisosterism, the principle of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles. hyphadiscovery.comnih.gov The 2-(3,3,3-trifluoropropyl)phenyl moiety, accessible from this compound, is increasingly being explored as a bioisostere for other commonly found groups in pharmaceuticals.

The trifluoromethyl (CF₃) group itself is a well-established bioisostere for a methyl or chloro group, offering improved metabolic stability and lipophilicity. nih.gov The trifluoropropyl group extends this concept, providing a larger, lipophilic, and metabolically robust substituent. The presence of the trifluoropropyl group can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing a metabolically labile alkyl or alkoxy group with a trifluoropropyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. hyphadiscovery.comnih.gov

Research in this area often involves the synthesis of analog libraries where a specific substructure in a known active compound is systematically replaced with the 2-(3,3,3-trifluoropropyl)phenyl group. The resulting analogs are then evaluated for their biological activity and pharmacokinetic properties to assess the impact of the bioisosteric replacement.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties of Bioisosteric Pairs

| Parent Moiety | Bioisosteric Replacement | Key Property Change | Potential Therapeutic Advantage |

|---|---|---|---|

| Isopropylphenyl | 2-(3,3,3-Trifluoropropyl)phenyl | Increased lipophilicity (logP), enhanced metabolic stability | Improved oral bioavailability, longer duration of action |

| 2-Methoxyphenyl | 2-(3,3,3-Trifluoropropyl)phenyl | Blockage of O-demethylation, increased enzymatic stability | Reduced metabolic clearance, improved in vivo efficacy |

The strategic introduction of the trifluoropropyl group can lead to significant improvements in the drug-like properties of a molecule. Its ability to enhance metabolic stability is a particularly attractive feature in modern drug discovery, where overcoming rapid metabolic clearance is a major challenge. nih.govmdpi.comfrontiersin.org The use of this compound as a starting material provides a direct and efficient route to incorporate this valuable bioisosteric unit into novel drug candidates.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly central to modern synthetic organic chemistry, emphasizing the need for processes that are both efficient and environmentally benign. A key metric in this regard is atom economy, which measures the extent to which atoms from the starting materials are incorporated into the final product. rsc.orgrsc.org Future research into the synthesis of 1-bromo-2-(3,3,3-trifluoropropyl)benzene should prioritize the development of pathways that maximize atom economy and minimize waste.

Current synthetic approaches may rely on multi-step sequences that generate stoichiometric byproducts. Future investigations could explore catalytic C-H functionalization as a more direct and atom-economical route. u-tokyo.ac.jpumich.edusigmaaldrich.com For instance, the direct trifluoropropylation of bromobenzene (B47551) would represent a significant advance over existing methods. While challenges in controlling regioselectivity and catalyst deactivation exist, the development of robust catalytic systems for this transformation is a critical area for future research. Furthermore, exploring the use of greener solvents and renewable starting materials will be essential in developing truly sustainable synthetic protocols. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research should focus on catalysts that can selectively activate and transform both the C-Br bond and the C-H bonds of the aromatic ring, as well as the trifluoropropyl side chain.

For reactions involving the C-Br bond, advancements in palladium, copper, and nickel catalysis could lead to more efficient cross-coupling reactions. The design of new ligands that can promote challenging couplings, even with sterically hindered substrates or at lower catalyst loadings, will be a key area of investigation. Moreover, the exploration of earth-abundant metal catalysts, such as iron and cobalt, offers a more sustainable and cost-effective alternative to precious metal catalysts.

With regard to the trifluoropropyl group, catalytic methods for the selective functionalization of the C-H bonds adjacent to the trifluoromethyl group could provide access to a new range of derivatives with unique properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers numerous advantages for the synthesis and derivatization of this compound. chemicalonline.com Flow reactors can provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions often associated with fluorination. chemicalonline.com

Future research should focus on translating existing batch syntheses of this compound and its derivatives to continuous flow processes. This would not only enable safer and more scalable production but also facilitate the rapid optimization of reaction conditions. Automated synthesis platforms, which integrate robotic handling of reagents with online reaction monitoring and analysis, could be employed to rapidly generate libraries of derivatives for high-throughput screening in drug discovery and materials science. semanticscholar.orgrsc.orgresearchgate.net The development of robust and versatile automated systems for handling fluorinated compounds will be a key enabler in this area. chemicalonline.com

Advanced Computational Methodologies for Predictive Modeling of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govnih.gov For this compound, advanced computational methodologies can provide valuable insights into its electronic structure, reaction mechanisms, and physical properties.

Future research in this area should focus on:

Predicting Reactivity: DFT calculations can be used to model the transition states of various reactions, allowing for the prediction of reaction pathways and the rational design of catalysts. nih.gov This can help in understanding the regioselectivity of electrophilic aromatic substitution and the reactivity of the trifluoropropyl side chain.

Elucidating Reaction Mechanisms: Computational studies can help to elucidate the detailed mechanisms of catalytic cycles, providing insights that can guide the development of more efficient catalysts.

Predicting Molecular Properties: Computational methods can be used to predict key properties of new derivatives, such as their electronic properties, lipophilicity, and metabolic stability, which is crucial for the design of new drugs and materials.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound.

Expanding the Scope of Functional Group Transformations on the Trifluoropropyl Moiety

While the trifluoromethyl group is known for its high stability, the 3,3,3-trifluoropropyl group offers a broader range of possibilities for chemical modification. Future research should aim to expand the repertoire of functional group transformations that can be performed on this moiety.

The presence of a methylene (B1212753) group adjacent to the trifluoromethyl group could be exploited for various chemical transformations. For example, selective oxidation could introduce a carbonyl group, providing a handle for further derivatization. Radical-mediated reactions could also be explored for the selective functionalization of the C-H bonds of the propyl chain.

Furthermore, reactions that proceed via the activation of the C-F bonds, while challenging, could open up new avenues for derivatization. The development of methods for the selective defluorination or functionalization of the trifluoromethyl group would significantly expand the chemical space accessible from this starting material.

Design of Chiral Analogs and Enantioselective Synthesis

The introduction of chirality into molecules is of paramount importance in medicinal chemistry, as the biological activity of a drug is often dependent on its stereochemistry. The development of chiral analogs of this compound and methods for their enantioselective synthesis represents a significant and largely unexplored research direction.

Chirality could be introduced in several ways:

At the Propyl Chain: A stereocenter could be created at the carbon atom alpha or beta to the benzene (B151609) ring.

Atropisomerism: If a bulky substituent is introduced at the 6-position, restricted rotation around the C-C bond connecting the benzene ring and the substituent could lead to the formation of stable atropisomers.

The enantioselective synthesis of these chiral analogs could be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.govcas.cnrsc.orgrsc.orgmtak.huelsevierpure.com The development of catalytic asymmetric methods for the synthesis of these compounds would be particularly valuable, as it would provide a more efficient and atom-economical route to enantiomerically pure products.

Q & A

Q. What are the common synthetic routes to 1-bromo-2-(3,3,3-trifluoropropyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves introducing the trifluoropropyl group to a brominated benzene precursor. One approach uses radical-mediated reactions, such as treating a benzene derivative with halogenated agents (e.g., N,N’-dibromo-5,5-dimethylhydantoin) under acidic conditions . Another method involves coupling 3,3,3-trifluoropropyl groups via palladium-catalyzed cross-coupling reactions. Yield optimization requires precise control of temperature (70–100°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of brominating agents. Side reactions, such as over-bromination or trifluoropropyl group displacement, can reduce yields below 50% .

Q. How can NMR spectroscopy differentiate regioisomers in brominated trifluoropropylbenzene derivatives?

¹H and ¹⁹F NMR are critical for distinguishing regioisomers. For this compound:

- ¹H NMR : The trifluoropropyl group’s CH₂ protons resonate as a triplet (δ 2.5–3.0 ppm, J ≈ 10 Hz) due to coupling with adjacent CF₃.

- ¹⁹F NMR : The CF₃ group appears as a singlet near δ -65 to -70 ppm.

Adjacent substituents (e.g., bromine at position 2) split signals in meta/para isomers. 2D NMR (COSY, HSQC) resolves overlapping peaks in complex mixtures .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of 2-(3,3,3-trifluoropropyl)benzene derivatives?

Regioselectivity is influenced by steric and electronic effects:

- Steric hindrance : The bulky trifluoropropyl group at position 2 directs bromination to the para position (position 4) rather than ortho.

- Electronic effects : The electron-withdrawing CF₃ group deactivates the ring, requiring aggressive brominating agents (e.g., Br₂/FeBr₃) but risks side reactions like Friedel-Crafts alkylation. Computational modeling (DFT) predicts activation energies for competing pathways, guiding catalyst selection .

Q. How does the trifluoropropyl group impact the compound’s reactivity in cross-coupling reactions?

The CF₃ group stabilizes transition states in Suzuki-Miyaura couplings by polarizing the C-Br bond. However, steric bulk reduces reaction rates:

- Kinetic studies : Rate constants for couplings with arylboronic acids decrease by 30–40% compared to non-fluorinated analogs.

- Catalyst optimization : Bulky ligands (e.g., SPhos) improve turnover frequency by mitigating steric clashes. GC-MS analysis of byproducts (e.g., debrominated species) confirms selectivity .

Analytical and Stability Considerations

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- GC-MS : Detects volatile impurities (e.g., residual solvents, debrominated products) with a DB-5MS column and electron ionization.

- HPLC-UV/FLD : Quantifies nonvolatile impurities (e.g., di-brominated isomers) using a C18 column and acetonitrile/water gradient.

- Elemental analysis : Validates Br and F content (±0.3% accuracy) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C, releasing HF and Br₂.

- Light sensitivity : UV exposure accelerates bromine loss; store in amber vials at -20°C.

- Moisture : Hydrolysis of the C-Br bond is minimal in anhydrous environments (k < 0.001 h⁻¹ at 25°C) .

Applications in Materials Science

Q. Can this compound serve as a monomer for fluorinated polymers?

Yes. Radical polymerization with styrene derivatives yields copolymers with enhanced hydrophobicity (contact angle >110°) and thermal stability (Tg ~180°C). The bromine atom enables post-polymerization modifications (e.g., click chemistry) for functional coatings .

Q. What role does the compound play in synthesizing liquid crystals?

The trifluoropropyl group reduces melting points and improves mesophase stability. When coupled with cyanobiphenyl units, it produces nematic phases with low viscosity (η ≈ 35 mPa·s) for display applications .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。